molecular formula C26H23N5O3S B2683414 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 946329-49-3

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2683414
CAS No.: 946329-49-3
M. Wt: 485.56
InChI Key: ARVAFDDBYUBAAM-UHFFFAOYSA-N
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Description

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features an indole moiety, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a triazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the indole moiety into the triazole framework .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be utilized to produce large quantities of the compound with consistent quality. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and triazole moieties are known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which are known for their biological activity.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Methoxyphenyl Compounds: Molecules such as anisole and vanillin, which have various applications in chemistry and industry.

Uniqueness

What sets 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in research and industry.

Biological Activity

The compound 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel synthetic molecule that integrates indole and triazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H28N6O2SC_{29}H_{28}N_{6}O_{2}S with a molecular weight of 524.64 g/mol. The structure features a triazole ring attached to indole and methoxyphenyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC29H28N6O2S
Molecular Weight524.64 g/mol
IUPAC NameThis compound
SolubilityNot available

Biological Activity Overview

The compound exhibits a range of biological activities including antibacterial , antifungal , anticancer , and anti-inflammatory properties. The following sections elaborate on these activities based on recent research findings.

Antibacterial Activity

Research indicates that compounds containing the triazole moiety have significant antibacterial properties. For instance, derivatives of triazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.25
Pseudomonas aeruginosa0.5

These results suggest that the compound's structural features enhance its interaction with bacterial enzymes or cell membranes, leading to effective inhibition of bacterial growth .

Antifungal Activity

The compound's antifungal activity has also been investigated, particularly against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. Studies have shown promising results with MIC values ranging from 0.0156 to 0.5 μg/mL for similar triazole derivatives . The presence of the indole group is believed to contribute to this antifungal activity through synergistic effects with the triazole core.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits anticancer properties against several cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values reported for these cell lines are as follows:

Cell LineIC50 (µg/mL)
HCT-1161.9
MCF-72.3

These values indicate that the compound is more potent than some reference drugs such as doxorubicin (IC50 = 3.23 µg/mL), suggesting its potential as a lead candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The triazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Receptor Modulation : The indole structure can interact with various receptors in cancer cells, modulating signaling pathways that lead to apoptosis.
  • Reactive Oxygen Species (ROS) : Some studies suggest that compounds like this can induce oxidative stress in microbial cells, leading to cell death .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-33-18-9-7-8-17(14-18)31-25(20-15-27-21-11-4-3-10-19(20)21)29-30-26(31)35-16-24(32)28-22-12-5-6-13-23(22)34-2/h3-15,27H,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVAFDDBYUBAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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